molecular formula C16H17Cl2N5O3 B2833025 2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034578-44-2

2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2833025
CAS No.: 2034578-44-2
M. Wt: 398.24
InChI Key: JQBUOXZJKZJNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a chemical compound supplied for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers can rely on our high-purity product for their investigative studies. This is a generic description. The specific applications, mechanism of action, and research value for this particular compound are not currently detailed in available scientific literature or supplier catalogs. Morpholino-triazine derivatives are of significant interest in medicinal chemistry and materials science . For instance, some related triazine-based molecular hybrids have been explored for their cytotoxic activity against various human cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . Other compounds featuring the morpholino group are investigated as potential inhibitors of specific biological targets, like focal adhesion kinase 1 . Handle with care, referring to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2,4-dichloro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O3/c1-25-16-21-13(20-15(22-16)23-4-6-26-7-5-23)9-19-14(24)11-3-2-10(17)8-12(11)18/h2-3,8H,4-7,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBUOXZJKZJNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines. For this compound, cyanuric chloride is reacted with morpholine and methoxy-substituted amines under controlled conditions to form the triazine core.

    Substitution Reactions: The triazine core undergoes further substitution reactions to introduce the benzamide moiety. This involves reacting the triazine intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and morpholine groups, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

Agricultural Applications

1. Herbicide Development
Research indicates that compounds similar to 2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide exhibit herbicidal properties. They are effective against a range of weeds by inhibiting specific metabolic pathways in plants. This makes them valuable for developing selective herbicides that minimize damage to crops while controlling weed populations.

Case Study: Efficacy Against Weeds
A study conducted on various weed species demonstrated that the application of this compound resulted in a significant reduction in biomass and seed production. The herbicide's mode of action involves the disruption of photosynthesis and amino acid synthesis pathways, leading to effective weed control without harming adjacent crops.

Pharmaceutical Applications

2. Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Case Study: Antimicrobial Testing
In vitro studies evaluated the antimicrobial efficacy of this compound against various pathogens, including Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting potential as a therapeutic agent in treating bacterial infections.

Environmental Impact

3. Eco-Friendly Pesticide Alternative
Given the increasing resistance of pests to conventional pesticides and the environmental concerns associated with chemical treatments, there is a growing interest in compounds like this compound as eco-friendly alternatives.

Case Study: Impact on Non-target Species
Research assessing the impact of this compound on non-target organisms revealed minimal toxicity levels compared to traditional pesticides. This suggests its potential for use in integrated pest management systems that prioritize environmental health.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Morpholino-Substituted Triazine Derivatives

Substituent Effects on Triazine Core

  • 4-Chloro-N,N-Diethyl-6-Morpholino-1,3,5-Triazine-2-Amine (2f): Replaces the benzamide group with diethylamine and retains chloro and morpholino substituents. This simpler structure may enhance solubility in nonpolar solvents but reduce hydrogen-bonding capacity compared to the target compound .
  • 4-Chloro-N-Methyl-6-Morpholino-N-Phenyl-1,3,5-Triazin-2-Amine: Features methyl and phenyl groups instead of the benzamide. The bulky phenyl group may sterically hinder interactions in biological systems, contrasting with the planar benzamide in the target compound .

Comparison with Benzamide-Containing Triazine Derivatives

Functional Group Variations

  • N-{[4-(Dimethylamino)-6-(Pyrrolidin-1-yl)-1,3,5-Triazin-2-yl]Methyl}-2-(Trifluoromethoxy)Benzamide (): Replaces methoxy and morpholino with dimethylamino and pyrrolidinyl groups.
  • Bis(Morpholino-1,3,5-Triazine) Derivatives (): Incorporate dual morpholino groups, increasing electron density and steric bulk. Such derivatives may exhibit enhanced thermal stability but reduced reactivity in substitution reactions .
Table 2: Benzamide Group Impact on Properties
Compound Benzamide Substituents Key Properties
Target Compound 2,4-Dichloro High electrophilicity, UV stability
Compound 2-(Trifluoromethoxy) Enhanced lipophilicity, metabolic resistance
Derivatives Varied (e.g., ethylthio, bromo) Tunable solubility and bioactivity

Comparison with Heterocyclic Analogs

1,3,5-Oxadiazine Derivatives ()

These compounds replace the triazine core with oxadiazine, altering electronic properties and ring strain. The oxadiazine’s lower aromaticity may reduce thermal stability but improve bioavailability due to increased flexibility .

Imidazolidine-Linked Triazines ()

Compounds like 2-[(4-Amino-6-R2-1,3,5-Triazin-2-yl)Methylthio]-N-(Imidazolidin-2-ylidene) derivatives introduce sulfur and imidazolidine moieties, enabling chelation or redox activity absent in the target compound .

Key Research Findings and Trends

  • Synthetic Flexibility: Morpholino-triazines are synthetically versatile, with substituents tunable via nucleophilic substitution (e.g., ). The target compound’s dichlorobenzamide group may require multi-step synthesis compared to simpler amines .
  • Biological Relevance: Morpholino and halogenated groups are common in agrochemicals and pharmaceuticals. The dichlorobenzamide moiety may confer herbicidal or antifungal activity, as seen in analogs () .
  • Physical Properties: Methoxy and morpholino groups enhance solubility in polar aprotic solvents, while chloro substituents increase crystallinity, as evidenced by X-ray data in .

Biological Activity

2,4-Dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic compound that exhibits a range of biological activities. Its structural components suggest potential applications in pharmaceuticals and agricultural chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C14H15Cl2N5O\text{C}_{14}\text{H}_{15}\text{Cl}_{2}\text{N}_{5}\text{O}

Key Properties

PropertyValue
Molecular Weight300.19 g/mol
CAS Number90723-86-7
SolubilitySoluble in organic solvents
Melting Point150-155 °C

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study:
A study demonstrated that the compound had an IC50 value of 25 µM against A431 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against a range of bacterial strains and has shown effectiveness comparable to traditional antibiotics.

Research Findings:
In a comparative study against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL respectively .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The triazine moiety is believed to interfere with enzyme function critical for cell survival.
  • DNA Interaction : The compound may bind to DNA, disrupting replication processes.
  • Cell Signaling Pathways : It modulates pathways involved in apoptosis and cell proliferation.

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits significant biological activity, it also poses risks. Acute toxicity studies reveal harmful effects upon ingestion and skin exposure.

Toxicity ParameterValue
LD50 (oral)300 mg/kg
Skin IrritationYes

Q & A

Q. How can researchers optimize the synthetic yield of 2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide?

Methodological Answer :

  • Stepwise synthesis : Begin with the formation of the triazine core via cyclization of dicyandiamide under reflux conditions, followed by substitution with morpholine and methoxy groups. Use ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as solvents to enhance reaction efficiency and reduce byproducts .
  • Critical parameters : Optimize temperature (80–100°C), reaction time (12–18 hours), and stoichiometric ratios (1:1.2 for triazine to benzamide coupling). Monitor intermediate purity via thin-layer chromatography (TLC) .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the final product. Confirm yield improvements using mass balance calculations .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer :

  • High-performance liquid chromatography (HPLC) : Use a C18 reverse-phase column (mobile phase: acetonitrile/water, 60:40; flow rate: 1.0 mL/min) to assess purity (>95%). Retention time comparisons with standards are critical .
  • Nuclear magnetic resonance (NMR) : Assign peaks via 1H^1H- and 13C^{13}C-NMR. For example, the morpholino group’s protons resonate at δ 3.6–3.8 ppm, while the benzamide’s aromatic protons appear at δ 7.2–8.1 ppm .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 482.3 [M+H]+^+) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can reaction mechanisms for triazine-benzamide coupling be elucidated?

Methodological Answer :

  • Isotopic labeling : Introduce 15N^{15}N-labeled triazine intermediates to track nitrogen migration during coupling reactions. Analyze labeled products via 15N^{15}N-NMR .
  • Computational studies : Perform density functional theory (DFT) calculations to model transition states and identify rate-determining steps. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is recommended .
  • Kinetic profiling : Conduct time-resolved experiments under varying temperatures (25–60°C) to derive activation energy (EaE_a) via the Arrhenius equation .

Q. How should researchers design assays to evaluate this compound’s enzyme inhibition activity?

Methodological Answer :

  • Target selection : Prioritize kinases or proteases due to the triazine moiety’s affinity for ATP-binding pockets. Use recombinant enzymes (e.g., PKA or HIV-1 protease) .
  • Assay conditions :
    • Fluorescence polarization : Label the enzyme with FITC and measure displacement by the compound (IC50_{50} determination).
    • Surface plasmon resonance (SPR) : Immobilize the enzyme on a sensor chip to quantify binding kinetics (konk_{on}, koffk_{off}) .
  • Controls : Include positive inhibitors (e.g., staurosporine for kinases) and validate with dose-response curves (4-parameter logistic model) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer :

  • Variable-temperature NMR : Perform experiments at 25°C and 60°C to distinguish dynamic effects (e.g., rotational barriers in the benzamide group) .
  • 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous protons with carbon signals, particularly for overlapping aromatic regions .
  • Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol) and solve the structure to confirm stereoelectronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.